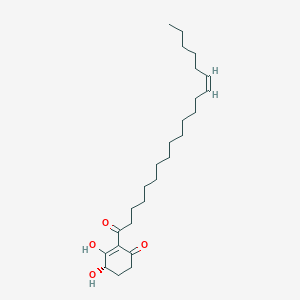
Surinone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Surinone C is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Surinone C, and how do they influence its bioactivity?
Methodological Answer: Structural elucidation relies on spectroscopic techniques (NMR, MS) and X-ray crystallography. Compare functional groups (e.g., hydroxyl, ketone) to analogs like Surinone A, noting substituent positions that correlate with cytotoxic activity. Use structure-activity relationship (SAR) studies to isolate bioactive moieties .
Q. What in vitro models are commonly used to assess the cytotoxic effects of this compound?
Methodological Answer: Standardize assays such as MTT or SRB using cancer cell lines (e.g., HONE-1, NUGC-3). Include positive controls (e.g., doxorubicin) and report IC50 values. Ensure cell line authentication and culture conditions are detailed for reproducibility .
Q. How can researchers optimize the extraction and purification of this compound from natural sources?
Methodological Answer: Employ solvent-solvent partitioning guided by TLC/HPLC. Use column chromatography with gradients (e.g., hexane:ethyl acetate) and validate purity via HPLC-DAD. Document yield percentages and spectroscopic data for each step .
Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?
Methodological Answer: Report reaction conditions (temperature, catalysts, solvents), stoichiometry, and purification steps. Use factorial design to identify influential variables (e.g., pH, reaction time) and validate via replicate experiments .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?
Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate data. Compare experimental variables (cell lines, assay protocols, concentrations) and apply meta-analysis to identify confounding factors. Use the FINER criteria to evaluate study validity .
Q. What experimental frameworks are suitable for elucidating this compound’s interaction with molecular targets (e.g., kinases, receptors)?
Methodological Answer: Combine SPR (surface plasmon resonance) for binding affinity, molecular docking for binding site prediction, and gene knockdown (siRNA/CRISPR) to confirm target relevance. Cross-validate with transcriptomic/proteomic profiling .
Q. How should researchers design studies to address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?
Methodological Answer: Use in vivo models (rodents) with LC-MS/MS for plasma concentration analysis. Apply PBPK modeling to extrapolate human PK. For toxicity, conduct acute/chronic dosing studies with histopathology and biomarker assessment (e.g., ALT, creatinine) .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound bioactivity data?
Methodological Answer: Apply nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Address outliers via Grubbs’ test and report confidence intervals .
Q. Data Interpretation & Reporting
Q. How can researchers reconcile discrepancies in this compound’s reported IC50 values across publications?
Methodological Answer: Standardize protocols (e.g., cell density, incubation time) and validate via inter-laboratory studies. Use Bland-Altman plots to assess variability and report raw data in supplementary materials for transparency .
Q. What strategies enhance the rigor of SAR studies for this compound derivatives?
Methodological Answer: Prioritize derivatives with ≥95% purity. Use hierarchical clustering (e.g., Tanimoto coefficients) to group analogs. Apply multivariate analysis (PCA) to identify structural features driving activity .
Q. Research Design & Ethical Considerations
Q. How should a hypothesis-driven study on this compound’s anti-inflammatory potential be structured?
Methodological Answer: Formulate hypotheses using PICO: Population (macrophages), Intervention (this compound), Comparison (dexamethasone), Outcome (TNF-α inhibition). Predefine effect size (e.g., ≥30% reduction) and power analysis (α=0.05, β=0.2) .
Q. What ethical guidelines apply to in vivo testing of this compound’s therapeutic efficacy?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval, justify sample sizes, and include humane endpoints (e.g., tumor volume limits). Report attrition rates and adverse events .
Table 1: Common Pitfalls in this compound Research
Propriétés
Formule moléculaire |
C26H44O4 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
(4S)-3,4-dihydroxy-2-[(Z)-icos-14-enoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)25-23(28)20-21-24(29)26(25)30/h6-7,24,29-30H,2-5,8-21H2,1H3/b7-6-/t24-/m0/s1 |
Clé InChI |
BCQDLHHHLROFBT-POUSAUBHSA-N |
SMILES isomérique |
CCCCC/C=C\CCCCCCCCCCCCC(=O)C1=C([C@H](CCC1=O)O)O |
SMILES canonique |
CCCCCC=CCCCCCCCCCCCCC(=O)C1=C(C(CCC1=O)O)O |
Synonymes |
surinone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















